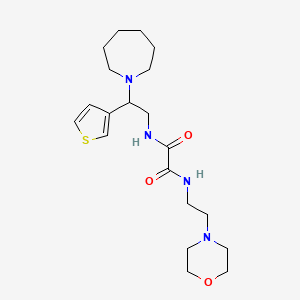
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a protein that plays a crucial role in regulating cell growth, proliferation, and survival, and is often overactive in cancer cells. AZD8055 has shown promise as a potential cancer therapy, and has been the subject of extensive scientific research.
Wirkmechanismus
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide works by inhibiting the mTOR kinase, which is a key regulator of cell growth and proliferation. By inhibiting mTOR, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can block the growth and survival of cancer cells. Additionally, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. This can help to eliminate cancer cells and enhance the efficacy of other cancer therapies.
Biochemical and Physiological Effects:
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting mTOR and inducing autophagy, it can also inhibit the activity of other kinases, such as Akt and S6K. This can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell signaling. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is that it has shown efficacy against a wide range of cancer types, making it a promising candidate for further development as a cancer therapy. Additionally, it has been shown to enhance the efficacy of other cancer therapies, which could make it a valuable addition to combination therapies. However, one limitation of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is that it can have off-target effects on other kinases, which could lead to unwanted side effects. Additionally, its efficacy may be limited by the development of resistance in cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide. One area of focus could be on developing combination therapies that incorporate N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide with other cancer therapies, such as chemotherapy or immunotherapy. Another area of focus could be on developing strategies to overcome resistance to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide in cancer cells. Additionally, further research could be done to better understand the mechanisms of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide and its effects on cell signaling and gene expression.
Synthesemethoden
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-(thiophen-3-yl)ethanamine and 1-bromohexane to form N-(2-(thiophen-3-yl)ethyl)hexan-1-amine. This intermediate is then reacted with 2-bromo-N-(2-(morpholino)ethyl)acetamide to form N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N-(2-(morpholino)ethyl)acetamide. Finally, this compound is reacted with oxalyl chloride and triethylamine to form N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has shown efficacy against a variety of cancer types, including breast, prostate, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c25-19(21-6-9-23-10-12-27-13-11-23)20(26)22-15-18(17-5-14-28-16-17)24-7-3-1-2-4-8-24/h5,14,16,18H,1-4,6-13,15H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQRSQKHNJQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
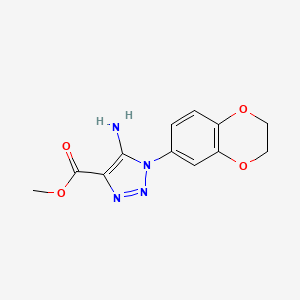
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
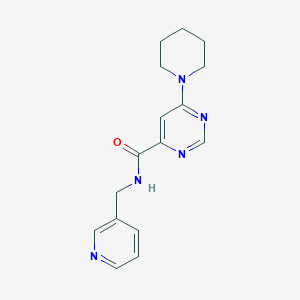
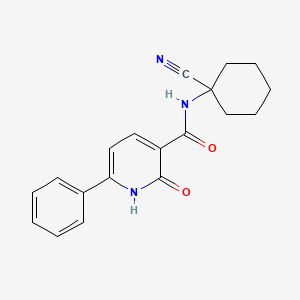
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)
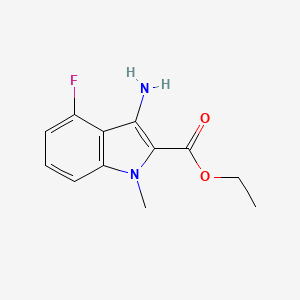
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)